
3-Ethyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile is a chemical compound with the molecular formula C7H11NO2S. It belongs to the class of thiolane derivatives, which are known for their diverse applications in various fields of science and industry. This compound is characterized by the presence of a thiolane ring, a nitrile group, and an ethyl substituent.
Preparation Methods
The synthesis of 3-Ethyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of ethyl thiolane-3-carboxylate with a suitable nitrile source under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
3-Ethyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiolane derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-Ethyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The nitrile group can act as a reactive site for binding to enzymes or receptors, modulating their activity. The thiolane ring structure may also contribute to the compound’s overall bioactivity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
3-Ethyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile can be compared with other similar compounds, such as:
1,1-Dioxo-1lambda6-thiolane-3-carbonitrile: Lacks the ethyl substituent, which may affect its reactivity and applications.
1,1-Dioxo-1lambda6-thiolane-3-carbohydrazide:
4-Ethoxy-1,1-dioxo-1lambda6-thiolane-3-sulfonyl chloride: Features a sulfonyl chloride group, which imparts distinct reactivity compared to the nitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile chemical transformations and diverse applications in various fields.
Properties
Molecular Formula |
C7H11NO2S |
|---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
3-ethyl-1,1-dioxothiolane-3-carbonitrile |
InChI |
InChI=1S/C7H11NO2S/c1-2-7(5-8)3-4-11(9,10)6-7/h2-4,6H2,1H3 |
InChI Key |
SIHSLJLHOJBEIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCS(=O)(=O)C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


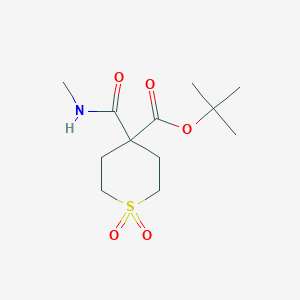
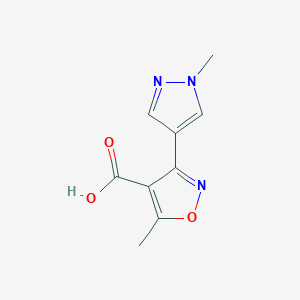
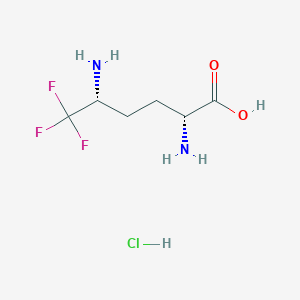
![[(3S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13156309.png)
![1-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B13156319.png)
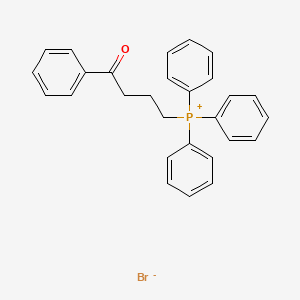
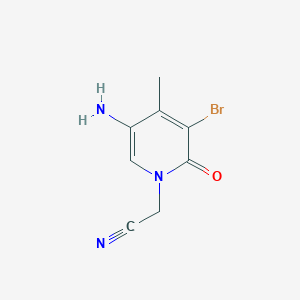
![2,2,2-Trifluoro-1-[2-(piperazin-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13156340.png)





![N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine](/img/structure/B13156378.png)
